tert-butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate
Description
tert-Butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring core substituted with a tert-butoxycarbonyl (Boc) protecting group and a 1,2,3-triazole moiety bearing a carbamoyl (-CONH₂) group at the 4-position. Its synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, ensuring regioselective formation of the 1,4-disubstituted triazole ring . Structural characterization relies on NMR (¹H, ¹³C) and X-ray crystallography, often refined using SHELXL software .
Properties
Molecular Formula |
C13H21N5O3 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
tert-butyl 3-[(4-carbamoyltriazol-1-yl)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21N5O3/c1-13(2,3)21-12(20)17-5-4-9(6-17)7-18-8-10(11(14)19)15-16-18/h8-9H,4-7H2,1-3H3,(H2,14,19) |
InChI Key |
NYLPFWVONLNDQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN2C=C(N=N2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a “click reaction.” The reaction involves an azide and an alkyne to form the 1,2,3-triazole ring.
Attachment to Pyrrolidine: The triazole ring is then attached to the pyrrolidine ring through a nucleophilic substitution reaction.
Protection of Functional Groups: The tert-butyl group is introduced to protect the carboxylate group during the synthesis process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted carbamoyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer potential of triazole derivatives, including tert-butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate. Triazoles are known for their ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may interfere with cellular signaling pathways involved in cancer progression. For instance, triazole derivatives have been shown to inhibit tubulin polymerization, an essential process for cancer cell division .
Antimicrobial Properties
The compound's triazole component suggests potential antimicrobial activity. Triazoles are widely recognized for their antifungal properties and are used in treating infections caused by fungi and yeast. Research indicates that modifications to the triazole ring can enhance antimicrobial efficacy .
Neuroprotective Effects
Emerging evidence suggests that compounds similar to this compound may exhibit neuroprotective effects. Studies have highlighted the ability of certain triazole derivatives to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases such as Alzheimer's .
Case Study 1: Anticancer Research
A study published in a leading journal evaluated the anticancer properties of various triazole derivatives against different cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity against breast and prostate cancer cells .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of triazole-based compounds in models of oxidative stress. The study demonstrated that these compounds could significantly reduce cell death and inflammation markers in astrocytes exposed to amyloid beta peptides .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, facilitating catalytic processes. Additionally, the carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
tert-Butyl 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate
This analogue replaces the carbamoyl group with a hydroxymethyl (-CH₂OH) substituent. However, the absence of the carbamoyl group may reduce hydrogen-bonding capacity, affecting target affinity .
tert-Butyl 3-(4-(5-fluoro-2-(3,4-dichlorobenzyloxy)phenyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate (3a)
Compound 3a incorporates a fluorinated aryl group linked to the triazole, enhancing lipophilicity and electron-withdrawing effects. Such modifications are common in drug candidates targeting membrane-bound receptors or enzymes, where halogenated aromatics improve binding via hydrophobic interactions .
| Compound | Triazole Substituent | Molecular Weight | Key Functional Features |
|---|---|---|---|
| Target compound | 4-carbamoyl | ~325.35 g/mol | Hydrogen-bond donor/acceptor (CONH₂) |
| tert-Butyl 3-[4-(hydroxymethyl)-...] (E4) | 4-hydroxymethyl | ~296.33 g/mol | Hydrophilic, oxidizable (-CH₂OH) |
| Compound 3a (E2) | 4-aryl (fluoro, dichloro) | ~550.28 g/mol | Lipophilic, halogenated π-system |
Pyrrolidine-Based Analogues with Heterocyclic Variations
Pyridine Derivatives
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS 1186311-11-4) replaces the triazole with a pyridine ring. The bromo and methoxy groups introduce steric bulk and electron-donating effects, favoring interactions with metal ions or aromatic stacking in nucleic acid targets .
Imidazo[1,2-b]pyridazine Derivatives
(S)-tert-butyl 3-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidine-1-carboxylate (E13) features a fused imidazo-pyridazine system. The extended π-conjugation and bromine atom enhance electrophilicity, making it suitable for covalent inhibition strategies .
| Compound | Heterocycle | Molecular Weight | Key Applications |
|---|---|---|---|
| Target compound | 1,2,3-triazole | ~325.35 g/mol | Enzyme inhibition, click chemistry probes |
| Pyridine derivative (E5) | Pyridine | 387.27 g/mol | Catalytic intermediates, ligand design |
| Imidazo-pyridazine (E13) | Imidazo[1,2-b]pyridazine | 396.3 g/mol | Covalent inhibitors, kinase targeting |
Functional Group Variations on Pyrrolidine
tert-Butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate
This compound introduces a sulfanyl (-S-) linker and a 1,2,4-triazole isomer, altering electronic properties and conformational flexibility. The hydroxyl group enables hydrogen bonding, while the sulfanyl group may participate in redox reactions .
Key Research Findings
- Synthetic Efficiency : The target compound’s carbamoyl-triazole-pyrrolidine scaffold is synthesized in high yield (~85%) via CuAAC, outperforming analogues requiring multi-step functionalization (e.g., pyridine derivatives in E5, requiring Pd-catalyzed couplings) .
- Biological Relevance : Carbamoyl-containing triazoles exhibit superior binding to serine proteases compared to hydroxymethyl variants, as demonstrated in enzymatic assays (IC₅₀ = 0.8 μM vs. >10 μM for E4) .
- Thermodynamic Stability : X-ray data (refined via SHELXL) confirm the target compound’s triazole ring adopts a planar conformation, stabilizing π-π interactions absent in bulkier halogenated analogues like 3a .
Biological Activity
tert-butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a pyrrolidine ring and a triazole moiety, which are significant in medicinal chemistry due to their diverse biological properties.
The molecular formula of this compound is with a molecular weight of 295.34 g/mol. The presence of functional groups such as the triazole and carboxylate contributes to its reactivity and biological interactions .
Research indicates that compounds containing triazole moieties exhibit significant biological activity, particularly in enzyme inhibition and interaction with metalloenzymes. The triazole ring can form coordination complexes with metal ions, potentially modulating the activity of enzymes involved in critical biological processes. This suggests that this compound may function as an enzyme inhibitor or ligand in various biochemical pathways.
Antimicrobial Properties
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial and antifungal properties. This is particularly relevant in the context of increasing resistance to conventional antibiotics.
Antiviral Activity
Research on related compounds has demonstrated antiviral activity against various viruses. For instance, derivatives with similar structures have shown effectiveness as neuraminidase inhibitors, which are crucial in the treatment of viral infections like influenza .
Study on Enzyme Inhibition
In a study focusing on enzyme inhibition, compounds structurally related to this compound were evaluated for their ability to inhibit specific metalloenzymes. The results indicated that these compounds could effectively bind to the active sites of enzymes through coordination with metal ions .
Antiviral Efficacy
A comparative analysis involving various pyrrolidine derivatives highlighted the antiviral efficacy of certain compounds against HSV-1 and other viruses. The introduction of specific functional groups significantly enhanced their activity, suggesting that structural modifications could lead to more potent antiviral agents .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | C16H28BN5O3 | Contains a boron moiety |
| tert-butyl 4-(4-(methylcarbamoyl)-1H-pyrazol) | C14H22N4O3 | Similar triazole structure but lacks pyrrolidine |
| tert-butyl 4-(E)-butenylpyrrolidine | C14H23N | Lacks the triazole structure but retains the pyrrolidine core |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
